Exaluren

概要

説明

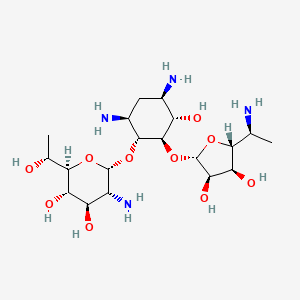

Exaluren, also known as 6’- ®-Methyl-5-O- (5-amino-5,6-dideoxy-alpha-L-talofuranosyl)-paromamine sulfate, is a synthetic aminoglycoside. It is primarily developed as a therapeutic agent targeting genetic diseases caused by nonsense mutations. This compound functions as a ribosome modulator and collagen IV antagonist .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Exaluren involves multiple steps, starting from the appropriate sugar derivatives and amino groupsThe reaction conditions typically involve the use of catalysts, protecting groups, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

化学反応の分析

Types of Reactions

Exaluren undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the amino groups.

Substitution: This compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for different therapeutic applications .

科学的研究の応用

Cystic Fibrosis

Exaluren has been investigated for its potential in treating cystic fibrosis, especially in patients with specific nonsense mutations in the CFTR gene. A Phase 2 clinical trial demonstrated that this compound, when combined with existing CFTR modulators like ivacaftor, could stabilize lung function and improve pulmonary outcomes in patients with Class 1 mutations .

Case Study:

- Trial Design: A double-blind, placebo-controlled study involving 13 patients.

- Outcome: Six patients showed clinically relevant improvements in ppFEV1 after treatment with this compound compared to baseline measurements .

Alport Syndrome

Alport syndrome, characterized by kidney disease due to mutations in type IV collagen genes, has also been a focus for this compound application. Preliminary results from a Phase 2 trial indicated that this compound treatment led to significant improvements in podocyte foot process effacement, a hallmark of kidney pathology associated with this syndrome .

Case Study:

- Trial Design: Open-label Phase 2 trial (NCT05448755).

- Outcome: All three patients treated showed improvements in kidney pathology markers .

Epidermolysis Bullosa

This compound has shown promise in treating epidermolysis bullosa (EB), particularly recessive dystrophic EB (RDEB) and junctional EB (JEB). Research indicates that this compound can restore functional type VII collagen and laminin 332 in skin cells affected by nonsense mutations associated with these conditions .

Case Study:

- Research Findings: In vitro studies demonstrated that this compound effectively induced readthrough and restored protein function, suggesting its potential as a therapeutic option for EB patients .

Development Status

This compound is classified as an orphan drug for several rare diseases including cystinosis and hereditary nephritis. As of November 2024, it is undergoing various stages of clinical trials:

- Phase II Trials: Ongoing for cystinosis and hereditary nephritis.

- Preclinical Trials: Under investigation for cystic fibrosis and other genetic disorders .

Safety and Efficacy

Safety profiles from initial trials have shown that this compound is generally well-tolerated with minimal serious adverse events reported. The pharmacokinetics indicate favorable absorption and distribution characteristics conducive to therapeutic use .

Comparative Efficacy

To provide a clearer understanding of this compound's effectiveness compared to traditional therapies, the following table summarizes key clinical data:

作用機序

Exaluren exerts its effects by modulating ribosomal activity, allowing for the read-through of mRNA containing premature stop codons. This results in the production of full-length functional proteins, which can restore normal cellular function. The primary molecular targets include ribosomal RNA and collagen IV, which are crucial for its therapeutic effects .

類似化合物との比較

Similar Compounds

Gentamicin: An aminoglycoside antibiotic that also exhibits read-through activity but with higher toxicity.

Uniqueness of Exaluren

This compound is unique due to its selective ribosome modulation and lower toxicity profile compared to other aminoglycosides. Its ability to target specific genetic mutations makes it a promising candidate for treating a range of genetic disorders .

生物活性

Exaluren, also known as ELX-02, is a novel aminoglycoside analog developed by Eloxx Pharmaceuticals, primarily aimed at treating genetic disorders caused by nonsense mutations. This compound has garnered attention for its potential to induce readthrough of premature termination codons (PTCs), thereby restoring the synthesis of functional proteins in various conditions, including cystic fibrosis and epidermolysis bullosa.

This compound functions as a readthrough agent that promotes the incorporation of amino acids at PTCs during translation. This mechanism allows for the synthesis of full-length proteins that would otherwise be truncated due to genetic mutations. Specifically, this compound has been shown to enhance the expression of type VII collagen and laminin 332 in keratinocytes from patients with recessive dystrophic epidermolysis bullosa (RDEB) and junctional epidermolysis bullosa (JEB) caused by nonsense mutations .

Cystic Fibrosis

In cystic fibrosis (CF), this compound has been evaluated in combination with CFTR modulators such as ivacaftor. A Phase 2 clinical trial demonstrated that this compound improved lung function in patients with at least one nonsense mutation in the CFTR gene. The results indicated a clinically relevant increase in percent predicted forced expiratory volume in one second (ppFEV1) among treated patients .

Table 1: Summary of Clinical Trials Involving this compound

Epidermolysis Bullosa

This compound's effectiveness extends to epidermolysis bullosa, where it has shown promise in restoring functional proteins critical for skin integrity. A study highlighted that treatment with this compound led to significant restoration of type VII collagen and laminin 332, essential for anchoring the epidermis to the dermis .

Case Studies

Several case studies have illustrated the clinical utility of this compound:

-

Case Study: Alport Syndrome

In an open-label trial involving three patients, all exhibited improvement in podocyte morphology after treatment with this compound, indicating its potential role in managing proteinuric kidney diseases associated with nonsense mutations . -

Case Study: Cystic Fibrosis

A patient cohort treated with this compound alongside standard CF therapies showed enhanced drug response variability, supporting its use as a personalized treatment option for CF patients with specific genetic profiles .

Safety Profile

While this compound has demonstrated significant therapeutic potential, safety concerns have been raised regarding ototoxicity observed in early Phase 1 trials. Monitoring auditory function is essential during treatment, especially at higher doses .

特性

CAS番号 |

1375073-93-0 |

|---|---|

分子式 |

C19H38N4O10 |

分子量 |

482.5 g/mol |

IUPAC名 |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol |

InChI |

InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-/m0/s1 |

InChIキー |

KJBRSTPUILEBDR-DBMIJKFDSA-N |

SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N |

異性体SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N |

正規SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Exaluren |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。